

Unveiling Atr-IN-13: A Comparative Analysis with Established ATR Inhibitors

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Compound of Interest

Compound Name: Atr-IN-13

Cat. No.: B12407068

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For researchers, scientists, and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a cross-validation of the experimental data available for the novel ATR inhibitor, **Atr-IN-13**, with publicly available data for other well-characterized ATR inhibitors. Due to the limited published data for **Atr-IN-13**, this comparison focuses on positioning its reported potency against established compounds, namely Berzosertib (M6620/VX-970), Ceralasertib (AZD6738), and VE-821.

Atr-IN-13, also known as compound A9, is described as a potent ATR kinase inhibitor with a reported half-maximal inhibitory concentration (IC₅₀) of 2 nM. This information originates from the patent CN113929688A. At present, there is a lack of peer-reviewed publications detailing further experimental validation of **Atr-IN-13**'s activity, such as in cellular assays or through detailed mechanistic studies.

This guide aims to provide a framework for comparison by presenting the available data for **Atr-IN-13** alongside corresponding data for established ATR inhibitors. This will allow for a preliminary assessment of **Atr-IN-13**'s potential and highlight the experimental avenues that will be crucial to explore for its further characterization.

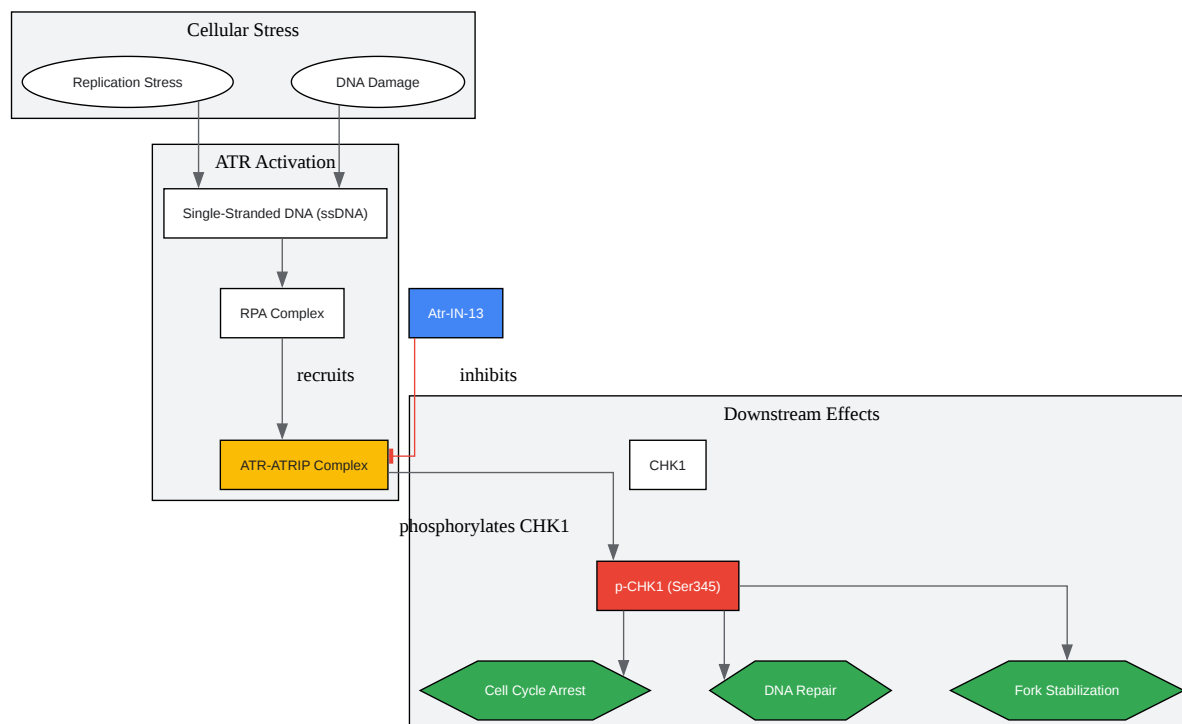
Comparative Analysis of ATR Inhibitor Potency

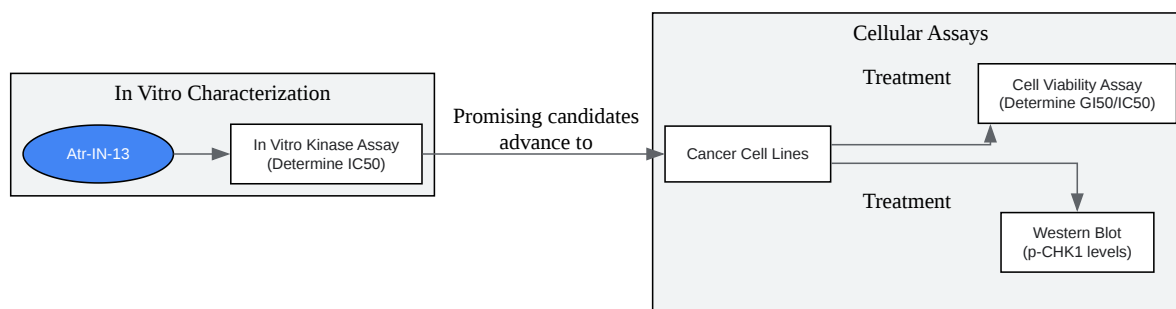
The primary metric available for **Atr-IN-13** is its in vitro IC₅₀ value against the ATR kinase. The following table compares this value with those of Berzosertib, Ceralasertib, and VE-821.

| Compound | In Vitro IC50 (ATR Kinase) | Key Cellular Effects | Reference |
|----------------------------|----------------------------|---|---------------------|
| Atr-IN-13 (compound A9) | 2 nM | Data not publicly available | Patent CN113929688A |
| Berzosertib (M6620/VX-970) | <19 nM | Dose-dependent decrease in cell viability in HNSCC cell lines (IC50: 0.25–0.29 µM). Synergizes with cisplatin.[1] | [2] |
| Ceralasertib (AZD6738) | 1 nM | Inhibits cell viability in various cancer cell lines. Induces senescence and DNA damage.[3] | [3][4] |
| VE-821 | 13 nM (Ki) / 26 nM (IC50) | Sensitizes cancer cells to topoisomerase I inhibitors. Minimal effect on cell viability alone up to 10 µM.[5] | [6][7] |

Signaling Pathway and Experimental Workflow

To understand the context of **Atr-IN-13**'s putative mechanism of action, it is essential to visualize the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. ATR is a crucial kinase in the DNA Damage Response (DDR) pathway, primarily activated by single-stranded DNA, which often arises from replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.





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